4-Fold Greater In Vitro Potency Against S. aureus Including MRSA and MSSA Compared to Linezolid
Tedizolid exhibits 4-fold greater in vitro potency than linezolid against clinical S. aureus isolates. In a global surveillance study of 3,929 isolates collected from 2014–2016, tedizolid demonstrated an MIC90 of 0.5 μg/mL, which is 4-fold lower than linezolid’s MIC90 of 2 μg/mL [1]. Against methicillin-susceptible S. aureus (MSSA, n=2,090) and methicillin-resistant S. aureus (MRSA, n=1,839), tedizolid MIC90 values were both 0.25 μg/mL, while linezolid MIC90 values were both ≤2 μg/mL [1]. This potency differential is critical for reducing the probability of inadequate target attainment in pharmacokinetic/pharmacodynamic (PK/PD) guided dosing.
| Evidence Dimension | In vitro susceptibility (MIC90) |
|---|---|
| Target Compound Data | Tedizolid MIC90: 0.5 μg/mL (all S. aureus); 0.25 μg/mL (MSSA and MRSA subsets) |
| Comparator Or Baseline | Linezolid MIC90: 2 μg/mL (all S. aureus); ≤2 μg/mL (MSSA and MRSA subsets) |
| Quantified Difference | 4-fold lower MIC90 for tedizolid overall; 8-fold lower MIC90 for MSSA/MRSA subsets |
| Conditions | CLSI broth microdilution; 3,929 S. aureus clinical isolates from 54 centers in 12 countries, 2014–2016 |
Why This Matters
Lower MIC enables higher probability of PK/PD target attainment and potentially lower clinical failure rates in MRSA infections where tissue penetration is borderline.
- [1] Karlowsky JA, Hackel M, Biedenbach DJ, et al. In vitro activities of tedizolid and comparator antimicrobial agents against clinical isolates of Staphylococcus aureus collected in 12 countries from 2014 to 2016. Diagn Microbiol Infect Dis. 2017;89(2):151-157. doi:10.1016/j.diagmicrobio.2017.07.001 View Source
